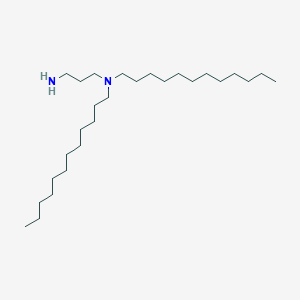

N~1~,N~1~-Didodecylpropane-1,3-diamine

CAS No.: 89101-38-2

Cat. No.: VC18927355

Molecular Formula: C27H58N2

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89101-38-2 |

|---|---|

| Molecular Formula | C27H58N2 |

| Molecular Weight | 410.8 g/mol |

| IUPAC Name | N',N'-didodecylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29(27-23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |

| Standard InChI Key | FOGXVHIVRBKOQG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value | Source |

|---|---|---|

| CAS Number | 5538-95-4 | |

| Molecular Weight | 242.4 g/mol | |

| Physical State (25°C) | Solid | |

| Melting Point | 24.5–25.5 °C | |

| Solubility | Insoluble in water |

Structural Analysis

The molecule’s propane-1,3-diamine core positions the amine groups at the terminal carbons, while the dodecyl chains extend from the central nitrogen atom. This configuration creates a "Y-shaped" geometry, enhancing its surfactant capabilities by maximizing hydrophobic interactions with nonpolar substrates. Comparative analysis with structurally analogous compounds, such as N~1~,N~3~-dibenzylpropane-1,3-diamine dihydrochloride (PubChem CID 46942251), highlights the role of alkyl chain length in modulating solubility and reactivity . For instance, replacing benzyl groups with dodecyl chains increases hydrophobicity, making N~1~,N~1~-Didodecylpropane-1,3-diamine more suitable for oil-in-water emulsions.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis method involves the nucleophilic substitution of 1,3-dibromopropane with dodecylamine under alkaline conditions:

Reaction parameters critical to yield optimization include:

-

Temperature: 60–80°C to balance reaction kinetics and side-product formation.

-

Time: 12–24 hours for complete conversion.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve reagent miscibility.

Table 2: Typical Synthesis Conditions

| Parameter | Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Purification Method | Distillation |

Post-Synthesis Processing

Crude product purification often employs fractional distillation under reduced pressure (10–15 mmHg) to isolate the diamine from unreacted dodecylamine and oligomeric byproducts. Crystallization from ethanol-water mixtures further enhances purity, yielding a white crystalline solid with >95% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s low melting point (24.5–25.5°C) facilitates handling in liquid form at mild temperatures, advantageous for industrial blending processes. Its water insolubility necessitates formulation with co-solvents (e.g., ethanol or propylene glycol) for aqueous applications.

Reactivity and Functionalization

The primary amine groups undergo characteristic reactions:

-

Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing cationic surfactant properties.

-

Acylation: Reacts with acyl chlorides to generate amides, useful in polymer crosslinking.

-

Salt Formation: Neutralization with inorganic acids (e.g., HCl) improves water dispersibility.

Industrial Applications

Surfactant and Emulsion Stabilization

As a nonionic surfactant, N~1~,N~1~-Didodecylpropane-1,3-diamine reduces interfacial tension at oil-water interfaces (e.g., in lubricants and paints). Its branched structure prevents close packing, ensuring stable micelle formation even at low concentrations.

Specialty Chemical Intermediates

The compound serves as a precursor for:

-

Corrosion Inhibitors: Adsorbs onto metal surfaces via amine-metal coordination bonds.

-

Biocides: Quaternary ammonium derivatives exhibit antimicrobial activity, though direct evidence for the parent compound remains unpublished .

Toxicological Considerations

Limited data exist on the compound’s toxicity. Structural analogs like N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine demonstrate renal and cardiac toxicity in rodents at doses ≥20 mg/kg/day . While these findings cannot be directly extrapolated, they underscore the need for handling precautions, including personal protective equipment (PPE) during industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume